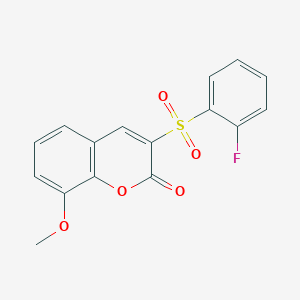

3-(2-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-21-12-7-4-5-10-9-14(16(18)22-15(10)12)23(19,20)13-8-3-2-6-11(13)17/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFVZDZHUCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves the reaction of 8-methoxychromen-2-one with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 3-(2-Hydroxyphenyl)sulfonyl-8-methoxychromen-2-one.

Reduction: 3-(2-Fluorophenyl)thio-8-methoxychromen-2-one.

Substitution: 3-(2-Aminophenyl)sulfonyl-8-methoxychromen-2-one.

Scientific Research Applications

3-(2-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituents

2.1.1 6-Bromo-8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one

- Molecular Formula : C₁₆H₁₁BrO₅S

- Molecular Weight : 395.22 g/mol

- Substituents : Phenylsulfonyl (position 3), bromine (position 6), methoxy (position 8).

- Key Differences : The absence of fluorine and presence of bromine may reduce electron-withdrawing effects compared to the target compound. Bromine’s larger atomic radius could influence steric interactions in biological systems .

2.1.2 3-((3,4-Dimethoxyphenyl)sulfonyl)-8-methoxy-2H-chromen-2-one

- Molecular Formula : C₁₈H₁₆O₇S

- Molecular Weight : 392.38 g/mol

- Substituents : 3,4-Dimethoxyphenylsulfonyl (position 3), methoxy (position 8).

- This may alter solubility and membrane permeability .

Functional Analogues with Heterocyclic Substituents

2.2.1 3-(2-Aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one

- Molecular Formula : C₁₃H₁₀N₂O₃S

- Molecular Weight : 274.29 g/mol

- Substituents: Aminothiazole (position 3), methoxy (position 8).

- Key Differences : The thiazole ring introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination. However, the lack of a sulfonyl group may reduce stability under acidic conditions .

2.2.2 3-(1-(3-Chlorophenyl)-5-(9-ethyl-9H-carbazol-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)-8-methoxy-2H-chromen-2-one

- Molecular Formula : C₃₄H₂₇ClN₄O₃

- Molecular Weight : 583.06 g/mol

- Substituents : Chlorophenyl-pyrazole-carbazole hybrid (position 3), methoxy (position 8).

- Key Differences : The bulky carbazole-pyrazole moiety may enhance π-π stacking but reduce bioavailability compared to the compact sulfonyl group in the target compound .

Physicochemical Properties

*LogP calculated using fragment-based methods.

Biological Activity

3-(2-Fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound within the chromenone class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone backbone with a fluorobenzenesulfonyl group at the 3-position and a methoxy group at the 8-position. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-fluorophenyl)sulfonyl-8-methoxychromen-2-one |

| Molecular Formula | C16H11FO5S |

| Molecular Weight | 320.32 g/mol |

| CAS Number | 902507-01-1 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can interact with cellular receptors, potentially modulating signal transduction pathways.

- DNA Interaction : The compound may intercalate with DNA, influencing replication and transcription processes.

Antimicrobial Activity

Research indicates that compounds in the chromenone class exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed at concentrations above 50 µg/mL.

-

Anti-inflammatory Activity Assessment

- Objective : To assess the impact on TNF-alpha production in macrophages.

- Methodology : ELISA assays were used to quantify cytokine levels.

- Results : A dose-dependent reduction in TNF-alpha levels was noted, indicating anti-inflammatory potential.

-

Anticancer Activity Investigation

- Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF-7).

- Methodology : MTT assay was used to evaluate cell viability post-treatment.

- Results : The compound exhibited a significant decrease in cell viability at concentrations of 10 µM and above.

Q & A

Q. Key Considerations :

- Use of 2-fluorobenzenesulfonyl chloride (CAS 2905-21-7) must adhere to safety protocols due to its corrosive nature .

- Reaction yields are sensitive to moisture; ensure anhydrous conditions during sulfonylation.

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Q. Basic (Characterization)

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) confirm the chromenone scaffold, sulfonyl group integration, and methoxy substituent. Key signals include the coumarin C=O (~160 ppm in C) and fluorine-coupled aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : ESI or EI-HRMS validates the molecular ion ([M+H]) and fragment patterns (e.g., loss of SO2 or F-substituted benzene) .

- HPLC-PDA : Purity assessment using a C18 column (MeCN/H2O + 0.1% TFA) with UV detection at 254 nm and 310 nm (chromenone absorbance) .

Advanced Tip : X-ray crystallography (e.g., SHELX refinement) resolves stereoelectronic effects of the 2-fluorobenzenesulfonyl group on crystal packing .

How can researchers design experiments to study this compound’s interaction with biological targets?

Q. Advanced (Mechanistic Studies)

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases, receptors) on a sensor chip to measure binding kinetics (, ) and affinity () in real time .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and active-site residues (e.g., hydrogen bonding with Ser or Tyr). Validate with mutagenesis studies .

- Cellular Assays : Dose-response curves (IC50) in cancer cell lines (e.g., MCF-7, HeLa) with controls for cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) .

Data Interpretation : Compare docking results with SPR data to identify discrepancies (e.g., allosteric binding not captured in silico).

How can contradictions in reported biological activity data be resolved?

Advanced (Data Analysis)

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or culture conditions (serum concentration, hypoxia) .

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent toxicity; confirm solubility in PBS or media via nephelometry .

- Statistical Models : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates. Use cheminformatics tools (e.g., PubChem BioActivity) to contextualize results .

Case Study : If one study reports antiproliferative activity (IC50 = 5 μM) and another shows no effect, validate using orthogonal assays (e.g., clonogenic survival vs. ATP luminescence) .

What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Q. Advanced (SAR Design)

- Analog Synthesis : Replace the 2-fluorobenzenesulfonyl group with other sulfonyl variants (e.g., 4-methyl or 3-nitro) to assess electronic effects .

- Methoxy Position : Synthesize 6- or 7-methoxy isomers to determine positional impact on bioactivity .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .

Example Finding : The 2-fluoro group enhances target selectivity over non-fluorinated analogs (e.g., 10-fold higher affinity for COX-2) due to hydrophobic and electrostatic interactions .

What methodological challenges arise when scaling up synthesis, and how are they addressed?

Q. Advanced (Process Chemistry)

- Solvent Choice : Replace dichloromethane with environmentally benign solvents (e.g., cyclopentyl methyl ether) for sulfonylation .

- Catalyst Recycling : Immobilize piperidine on silica gel for reusable Pechmann condensation .

- Continuous Flow Systems : Optimize residence time and temperature for high-throughput synthesis (e.g., 80°C, 30 min) to improve yield (>85%) .

Quality Control : Implement in-line PAT tools (e.g., FTIR) to monitor reaction progress and impurities (e.g., des-fluoro byproducts) .

How can the compound’s stability under physiological conditions be evaluated?

Q. Advanced (Stability Studies)

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; analyze degradation via HPLC. The sulfonyl group is prone to hydrolysis at pH > 8 .

- Light Sensitivity : Conduct ICH Q1B photostability testing; use amber vials if UV-Vis shows λmax shifts .

- Plasma Stability : Incubate with human plasma (37°C, 1h); quantify parent compound via LC-MS/MS. Esterase-mediated chromenone ring cleavage is a common degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.